molecular formula C20H21N3O4S B2873521 3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1008925-03-8

3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2873521
CAS No.: 1008925-03-8
M. Wt: 399.47
InChI Key: LJKBAHZKTYXPEB-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxadiazocine family, characterized by a bicyclic framework combining oxygen, nitrogen, and sulfur heteroatoms. Its structure includes a 1,3,5-benzoxadiazocine core substituted with a 4-ethoxyphenyl group at position 3, methyl groups at positions 2 and 11, a nitro group at position 8, and a thione moiety at position 2. The thione group may enhance metal-binding capabilities, which could be relevant in catalytic or biological contexts .

Properties

IUPAC Name

10-(4-ethoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-26-15-8-5-13(6-9-15)22-19(28)21-18-12(2)20(22,3)27-17-10-7-14(23(24)25)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKBAHZKTYXPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 399.47 g/mol
  • IUPAC Name : 10-(4-ethoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro and in vivo.
  • Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation,
Anti-inflammatoryReduces cytokine levels; inhibits NF-kB pathway ,
AntioxidantScavenges free radicals; reduces oxidative stress

Table 2: Case Studies on Biological Activity

Study ReferenceObjectiveFindings
Evaluate anticancer effectsSignificant reduction in tumor growth observed.
Assess anti-inflammatory propertiesDecreased levels of TNF-alpha and IL-6 in treated groups.
Investigate antioxidant capacityEnhanced cellular viability under oxidative stress conditions.

Anticancer Mechanism

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that treatment with the compound leads to increased expression of pro-apoptotic factors while decreasing anti-apoptotic signals.

Anti-inflammatory Mechanism

The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of these cytokines.

Antioxidant Mechanism

The antioxidant properties are believed to arise from the compound's ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Derivatives

K272-2303 (10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione)

  • Molecular Formula : C₂₁H₂₄N₂O₃S
  • Molecular Weight : 384.5 g/mol
  • Substituents : Ethoxy groups at positions 10 and 4-phenyl, methyl at position 2.
  • Key Differences: Lacks the nitro group (position 8) and has one fewer methyl group compared to the target compound.

10-Methoxy-2-methyl-3-[4-(propan-2-yl)phenyl] Analogue

  • Substituents : Methoxy (position 10), isopropylphenyl (position 3), and methyl (position 2).
  • Key Differences : Methoxy and isopropyl groups alter lipophilicity (higher logP vs. ethoxy/nitro derivatives). The isopropyl group introduces steric bulk, which could hinder intermolecular interactions in biological systems .
Substituent-Driven Property Variations
  • This contrasts with non-nitro analogues like K272-2303, which may exhibit slower reaction kinetics in such processes .
  • Thione vs. Oxo Derivatives : Replacement of the thione with a ketone (e.g., 4-oxo analogues) would reduce metal-chelation capacity. For example, thione-containing compounds like the target show affinity for transition metals (e.g., Cd²⁺), similar to triazole-thiones used in cadmium detection .
Computational Similarity Metrics
  • Tanimoto and Dice Indices: Machine learning models (e.g., MACCS or Morgan fingerprints) quantify structural similarity. The target compound’s nitro and ethoxy groups would lower similarity scores against non-nitro benzoxadiazocines but align closely with other electron-deficient heterocycles .

Table: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₂H₂₄N₃O₃S 428.5 8-NO₂, 3-(4-Ethoxyphenyl), 2,11-CH₃ High electrophilicity, metal-binding
K272-2303 C₂₁H₂₄N₂O₃S 384.5 10-OCH₂CH₃, 3-(4-Ethoxyphenyl) Moderate lipophilicity
10-Methoxy-Isopropylphenyl Analogue C₂₂H₂₆N₂O₂S 398.5 10-OCH₃, 3-(4-(CH(CH₃)₂)Ph) Steric hindrance, high logP

Research Implications

  • Bioactivity Potential: The nitro and thione groups suggest possible antimicrobial or anticancer activity, as seen in structurally complex marine actinomycete metabolites .
  • Environmental Behavior : Lumping strategies classify it with other nitro-aromatics, predicting similar persistence and degradation pathways in ecosystems .

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